5-Chloro-2,6-difluoropyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves regioselective displacement reactions, cyclization, and substitution reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Similarly, aza-Wittig reactions and subsequent treatments with amines or phenols are used to synthesize 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones . These methods could potentially be adapted for the synthesis of 5-Chloro-2,6-difluoropyrimidin-4-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined and found to crystallize in the monoclinic crystal system . Similarly, the structure of a 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by X-ray analysis . These analyses provide valuable information on the molecular geometry and potential intermolecular interactions that could be expected for 5-Chloro-2,6-difluoropyrimidin-4-amine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and interaction with amines. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones are transformed into amino derivatives by reaction with corresponding amines . Additionally, cyclization reactions are employed to synthesize compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These reactions could be relevant for modifying the structure of 5-Chloro-2,6-difluoropyrimidin-4-amine or for understanding its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from their synthesis and molecular structure. For instance, the crystalline network of 5-bromo-2-chloro-6-methylpyrimidin-4-amine is stabilized by hydrogen bonds . The crystal structures of other pyrimidine derivatives provide insights into their stability and potential intermolecular interactions . These properties are crucial for understanding the behavior of 5-Chloro-2,6-difluoropyrimidin-4-amine in different environments and could influence its application in various fields, including pharmaceuticals.
Scientific Research Applications
1. Molluscicidal Properties
5-Chloro-2,6-difluoropyrimidin-4-amine has been investigated for its molluscicidal properties. A study by El-bayouki and Basyouni (1988) explored the synthesis of related thiazolo[5,4-d]pyrimidines and their activity against snails, which are intermediate hosts for schistosomiasis. This indicates potential applications in controlling snail populations to combat schistosomiasis (El-bayouki & Basyouni, 1988).
2. Chemical Synthesis and Characterization
The compound is also of interest in the field of chemical synthesis. Schmidt (2002) discussed the formation of 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides, highlighting the diverse synthetic pathways and characterizations that can involve derivatives of 5-chloro-2,6-difluoropyrimidin-4-amine (Schmidt, 2002).
3. Amination Mechanisms
In a study on amination mechanisms, Valk et al. (2010) investigated the reaction of related compounds, providing insights into the chemical behavior and potential modifications of 5-chloro-2,6-difluoropyrimidin-4-amine. This research contributes to understanding the reactivity and transformation possibilities of the compound (Valk, Plas, & Bode, 2010).
4. Transformation into Pyrimidine-Derivatives
Botta et al. (1985) explored the transformation of related compounds into amino- and chloro-pyrimidine derivatives, providing a foundation for understanding the chemical transformations and potential applications of 5-chloro-2,6-difluoropyrimidin-4-amine (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985).
5. X-ray Crystallography Analysis
A study by Doulah et al. (2014) employed X-ray crystallography to analyze the regioselective displacement reaction involving a similar compound, contributing to the knowledge of crystal structures and potential applications in materials science (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
properties
IUPAC Name |
5-chloro-2,6-difluoropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPHXXXRLQRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623010 | |
Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,6-difluoropyrimidin-4-amine | |
CAS RN |
27078-72-4 | |
Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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